molecular formula C22H28N2O4S B2485841 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide CAS No. 921997-79-7

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2485841
CAS RN: 921997-79-7
M. Wt: 416.54
InChI Key: XVLTZHLGHCGAPL-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complex molecular structures and potential applications in various fields. Its synthesis, molecular structure, and chemical properties are of interest due to their relevance in understanding the behavior and applications of similar compounds.

Synthesis Analysis

Synthesis involves complex chemical reactions, typically starting from simpler precursors. For example, one approach to synthesizing complex molecules like the one described may involve the reaction of certain phenyl-2-imidazolyl ethanones with glycerol, followed by cyclization and functionalization steps (Upadhyaya et al., 1997).

Molecular Structure Analysis

The molecular structure is often elucidated using spectroscopic techniques like NMR, IR, and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups. For instance, the structure and reactivity of compounds with similar complex frameworks have been studied using X-ray crystallography, revealing details about their configuration and bonding (Pettinari et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include transformations like ring openings, functional group modifications, and the formation of new chemical bonds. These reactions often depend on the presence of specific functional groups and the overall molecular structure. For instance, reactions of dimethyl sulfite with diorganotin oxides illustrate complex transformations that can occur in such molecules (Narula et al., 1999).

Scientific Research Applications

Synthesis and Structural Studies

  • A study on benzimidazole-tethered oxazepine heterocyclic hybrids, closely related to the compound of interest, involved synthesis from N-alkylated benzimidazole and o-phenylenediamine, with structures validated using X-ray diffraction and DFT studies. These compounds, including similar oxazepines, have potential applications in nonlinear optical (NLO) properties (Almansour et al., 2016).
  • A research focused on the synthesis of a new polycyclic system containing the 1,4-benzodiazepine and isoindolinone fragments, a structural class related to the compound , revealed the formation of a novel fused pentacyclic system, indicating potential for diverse synthetic applications (Ukhin et al., 2011).

Photophysical Properties

  • Research into the photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound structurally akin to the one of interest, demonstrated strong blue emission in dichloromethane, suggesting potential applications in materials science, particularly in the field of organic light-emitting diodes (OLEDs) (Petrovskii et al., 2017).

Synthetic Chemistry Applications

  • A study on the chemoselectivity of cyclic diketones with nitrogen-containing 1,4-binucleophiles, related to the compound of interest, could provide insights into synthetic methods for related compounds. Such methods are crucial in the development of new pharmaceuticals and materials (Kolos et al., 2004).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-11-24-19-10-9-18(13-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-7-16(2)12-17/h6-10,12-13,23H,5,11,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLTZHLGHCGAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC(=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide

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